molecular formula C19H22N4O3 B4183637 N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B4183637
M. Wt: 354.4 g/mol
InChI Key: XAASGHUVBZPOLC-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research. The compound is primarily used for its potential therapeutic effects in treating various medical conditions. The purpose of

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound may also interact with other receptors such as the GABA-A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. The compound has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, it has been shown to improve cognitive function and memory in animal models of dementia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is its wide range of pharmacological activities. This makes it a useful compound for investigating the mechanisms underlying various medical conditions. Additionally, the compound has relatively low toxicity, making it a safe option for use in animal studies.
However, there are also some limitations associated with the use of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments. For example, the compound has poor water solubility, which can limit its bioavailability and make it difficult to administer in certain experimental settings. Additionally, the compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is the compound's potential use in treating depression and anxiety disorders. Additional studies are needed to further investigate the compound's mechanism of action and determine its safety and efficacy in humans.
Another area of interest is the compound's potential use in treating neuropathic pain. Animal studies have shown promising results, but more research is needed to determine whether the compound is effective in humans.
Finally, there is interest in exploring the use of N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in combination with other drugs to enhance its therapeutic effects. For example, the compound may be used in combination with other analgesics or antidepressants to improve their efficacy.
Conclusion:
N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a promising compound that has potential therapeutic effects in treating various medical conditions. The compound has been extensively studied for its pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. However, more research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs. Overall, N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a compound that holds promise for future medical research.

Scientific Research Applications

N-(4-nitrophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects. The compound has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in treating depression, anxiety disorders, and neuropathic pain.

properties

IUPAC Name

N-(4-nitrophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(20-17-6-8-18(9-7-17)23(25)26)22-14-12-21(13-15-22)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASGHUVBZPOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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